Benzylamine

Description

This compound is a primary amine compound having benzyl as the N-substituent. It has been isolated from Moringa oleifera (horseradish tree). It has a role as an EC 3.5.5.1 (nitrilase) inhibitor, a plant metabolite and an allergen. It is a primary amine and an aralkylamine. It is a conjugate base of a benzylaminium.

This compound is a natural product found in Reseda media and Peucedanum palustre with data available.

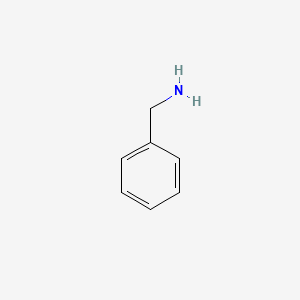

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQKYBSKWIADBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N, Array | |

| Record name | BENZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3287-99-8 (hydrochloride) | |

| Record name | Benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021839 | |

| Record name | Benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzylamine is a colorless to light yellow liquid with a strong odor of ammonia. Floats and mixes with water. (USCG, 1999), Liquid, Colorless to light-yellow liquid with a strong ammonia odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID. | |

| Record name | BENZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

364.1 °F at 760 mmHg (USCG, 1999), 185 °C, 185.00 °C. @ 760.00 mm Hg | |

| Record name | BENZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02464 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

168 °F (USCG, 1999), 168 °F, 65 °C (149 °F) - closed cup, 60 °C | |

| Record name | BENZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible in ethanol and diethyl ether. Very soluble in acetone. Soluble in benzene. Slightly soluble in chloroform., In water, 1.00X10+6 mg/L at 20 °C (miscible), 1000 mg/mL at 20 °C, Solubility in water: miscible | |

| Record name | Benzylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02464 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.98 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.983 at 19 °C/4 °C, Density: 0.9813 g/cu cm at 20 °C, Density = 0.9272 at 86.6 °C/4 °C, Relative density (water = 1): 0.98 | |

| Record name | BENZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.66 [mmHg], VP: approx 60 Pa at 20 °C, approx 130 Pa at 30 °C, approx 520 Pa at 50 °C, 0.662 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 87 | |

| Record name | Benzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Light amber liquid | |

CAS No. |

100-46-9 | |

| Record name | BENZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02464 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1O31ROR09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-51 °F (USCG, 1999), 10 °C | |

| Record name | BENZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02464 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Benzylamine: Synthesis and Properties for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylamine (B48309), a primary aromatic amine, is a versatile and pivotal building block in organic synthesis, with significant applications in the pharmaceutical and materials science sectors. Its utility stems from the reactivity of its primary amine group and the stability imparted by the benzyl (B1604629) moiety. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and its role in medicinal chemistry. Detailed experimental protocols for its principal synthesis routes are provided, alongside a comparative analysis of these methods. Key quantitative data, including physicochemical and spectral properties, are summarized in tabular format for ease of reference. Furthermore, this guide visualizes the interaction of this compound derivatives with key biological targets, such as monoamine oxidase and dopamine (B1211576) receptors, through detailed signaling pathway diagrams, offering insights for researchers in drug design and development.

Physicochemical and Spectral Properties of this compound

This compound is a colorless to light yellow liquid with a characteristic amine odor. A comprehensive summary of its key physicochemical and spectral properties is presented below for quick reference.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₉N | |

| Molar Mass | 107.156 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Odor | Faint ammonia-like | |

| Density | 0.981 g/mL | |

| Melting Point | 10 °C (50 °F; 283 K) | |

| Boiling Point | 184-185 °C (363-365 °F; 457-458 K) | |

| Solubility in Water | Miscible | |

| Solubility in Organic Solvents | Miscible with ethanol (B145695), diethyl ether; very soluble in acetone; soluble in benzene, chloroform (B151607). | |

| pKa | 9.34 | |

| pKb | 4.66 | |

| Refractive Index (nD) | 1.543 |

Spectral Properties

| Spectrum | Key Peaks and Interpretation | Reference |

| ¹H NMR | δ 7.2-7.4 (m, 5H, Ar-H), 3.84 (s, 2H, CH₂), 1.45 (s, 2H, NH₂) | |

| ¹³C NMR | δ 143.5 (Ar-C), 128.4 (Ar-CH), 126.8 (Ar-CH), 126.6 (Ar-CH), 46.3 (CH₂) | |

| IR (Infrared) | 3372 cm⁻¹ (N-H asymm. stretch), 3303 cm⁻¹ (N-H symm. stretch), 3062, 3027 cm⁻¹ (Ar C-H stretch), 1619 cm⁻¹ (N-H scissoring), 1495, 1454 cm⁻¹ (Ar C=C stretch) | |

| Mass Spectrometry (MS) | m/z 107 (M⁺), 106 (M-H)⁺, 91 (C₇H₇)⁺, 77 (C₆H₅)⁺ |

Synthesis of this compound: A Comparative Overview

Several synthetic routes are available for the preparation of this compound, each with its own advantages and limitations. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

| Synthesis Method | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |

| Reductive Amination | 60 - 98% | 0.5 - 4 h | Wide substrate scope, one-pot procedure, mild conditions. | Requires a suitable reducing agent, potential for over-alkylation. |

| Gabriel Synthesis | 60 - 79% | 3 - 5 h | High purity of primary amine, avoids over-alkylation. | Limited to primary amines, harsh hydrolysis conditions. |

| From Benzyl Halide & Ammonia (B1221849) | Variable | Variable | Readily available starting materials. | Often produces a mixture of primary, secondary, and tertiary amines. |

| Leuckart Reaction | Moderate | Long | Uses inexpensive reagents (formamide or ammonium (B1175870) formate). | Requires high temperatures, long reaction times, and can produce byproducts. |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the most common laboratory syntheses of this compound.

Reductive Amination of Benzaldehyde (B42025)

This method involves the reaction of benzaldehyde with ammonia to form an imine, which is then reduced in situ to this compound.

Materials:

-

Benzaldehyde

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium borohydride (B1222165) (NaBH₄) or other suitable reducing agent

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde in methanol.

-

Add a solution of ammonia in methanol to the flask and stir the mixture at room temperature.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride in portions, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to obtain crude this compound.

-

Purify the crude product by distillation under reduced pressure.

Gabriel Synthesis of this compound

This multi-step synthesis affords high-purity primary this compound by avoiding over-alkylation.

Step 1: Synthesis of N-Benzylphthalimide

-

In a round-bottom flask, combine potassium phthalimide (B116566) and benzyl chloride in a suitable solvent such as dimethylformamide (DMF).

-

Heat the mixture with stirring for several hours.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid N-benzylphthalimide by filtration, wash with water, and dry.

Step 2: Hydrolysis of N-Benzylphthalimide

-

To the N-benzylphthalimide in a round-bottom flask, add a solution of hydrazine (B178648) hydrate (B1144303) in ethanol.

-

Reflux the mixture for 1-2 hours, during which a precipitate of phthalhydrazide (B32825) will form.

-

Cool the mixture and add dilute hydrochloric acid to precipitate the remaining phthalhydrazide.

-

Filter off the solid and wash it with a small amount of cold water.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Make the resulting solution strongly alkaline with concentrated sodium hydroxide solution.

-

Extract the liberated this compound with diethyl ether.

-

Dry the combined ether extracts over anhydrous potassium carbonate.

-

Filter and remove the ether by distillation.

-

Purify the residual this compound by distillation.

Synthesis from Benzyl Chloride and Ammonia

A direct method that can be optimized to favor the formation of the primary amine.

Materials:

-

Benzyl chloride

-

Aqueous ammonia (concentrated)

-

Chloroform

-

Hexamethylenetetramine (as an alternative to excess ammonia to improve selectivity)

-

Ethanol

-

Concentrated hydrochloric acid

-

Sodium hydroxide

Procedure using Hexamethylenetetramine:

-

Suspend finely powdered hexamethylenetetramine in chloroform in a round-bottom flask fitted with a reflux condenser.

-

Add benzyl chloride to the suspension and heat the mixture under reflux.

-

After the initial vigorous reaction subsides, continue heating for an additional 30 minutes.

-

Cool the mixture, filter the solid residue, wash with a small amount of chloroform, and dry.

-

Transfer the dried solid to a distilling flask and add 95% ethanol and a slight excess of concentrated hydrochloric acid.

-

Gently warm the flask until crystals of ammonium chloride begin to separate.

-

Cool the flask to room temperature and filter the ammonium chloride and this compound hydrochloride crystals.

-

Dissolve the collected crystals in water, cool the solution, and make it alkaline with a concentrated solution of sodium hydroxide.

-

Separate the this compound layer, dry it over solid sodium hydroxide, and purify by distillation.

Applications in Drug Development and Signaling Pathways

This compound and its derivatives are integral to the development of a wide range of pharmaceuticals, primarily due to their ability to interact with various biological targets.

Monoamine Oxidase (MAO) Inhibition

This compound is a substrate for monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of monoamine neurotransmitters. This has led to the development of this compound derivatives as MAO inhibitors for the treatment of neurodegenerative diseases like Parkinson's disease and depression.

I. Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to Benzylamine (B48309): Structure and Reactivity

Abstract

This compound (C₆H₅CH₂NH₂), an organic compound consisting of a benzyl (B1604629) group attached to an amino functional group, is a pivotal precursor in organic synthesis and industrial chemistry.[1] Its unique structure, combining an aromatic ring with a primary aliphatic amine, imparts a versatile reactivity profile that is extensively leveraged in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and diverse reactivity of this compound. It details key experimental protocols for its synthesis and derivatization and explores its applications in research and drug development, serving as a technical resource for researchers, scientists, and professionals in the field.

This compound, also known as phenylmethylamine, is a colorless liquid with an ammonia-like odor.[1][2] The molecule features a flexible methylene (B1212753) (-CH₂-) bridge separating the nucleophilic amino group (-NH₂) from the phenyl ring. This separation prevents the delocalization of the nitrogen lone pair into the aromatic system, making this compound a stronger base than aniline (B41778).[3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N | [4][5] |

| Molar Mass | 107.15 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [2][6] |

| Density | 0.98 g/cm³ (at 20 °C) | |

| Melting Point | 10 °C (50 °F; 283 K) | [2] |

| Boiling Point | 184-185 °C (363-365 °F; 457-458 K) | |

| pKa (of conjugate acid) | 9.33 - 9.34 (at 25 °C) | [1][4][6] |

| Basicity (pKb) | 4.65 - 4.66 | [1][7] |

| pH | 11.4 (100 g/L in H₂O at 20 °C) | [8] |

| Refractive Index (nD) | 1.5401 - 1.543 | [1][7] |

| Dipole Moment | 1.38 D | [1] |

| Flash Point | 65 °C (149 °F; 338 K) | [1] |

| Solubility | Miscible with water, ethanol, diethyl ether | [4][7] |

II. Reactivity of this compound

The reactivity of this compound can be categorized based on the three principal reactive sites: the amino group, the benzylic carbon, and the aromatic ring.

Caption: Overview of this compound's main reaction pathways.

A. Reactions at the Amino Group (Nucleophilicity)

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a moderately strong base.

-

Basicity and Salt Formation : As a base (pKa of the conjugate acid ≈ 9.33), this compound readily reacts with acids to form stable benzylammonium salts.[1][4] For instance, reaction with hydrochloric acid yields this compound hydrochloride, a salt once used to treat motion sickness.[1]

-

N-Alkylation : this compound reacts with alkyl halides to form secondary and tertiary amines. However, this reaction can be difficult to control, often resulting in a mixture of products.[1][9] It is a key step when using this compound as a masked source of ammonia (B1221849).[1]

-

N-Acylation : It reacts readily with acylating agents like acetyl chloride to form stable amides, such as N-benzylacetamide.[1][10] This is an example of the Schotten-Baumann reaction.[10]

-

Reductive Amination : this compound is a common reagent in reductive amination, reacting with aldehydes and ketones to form an intermediate imine, which is then reduced in situ to yield a secondary amine.[11][12] This method is often preferred over direct alkylation for producing secondary amines.[12][13]

-

Reaction with Nitrous Acid : Unlike aromatic amines such as aniline which form stable diazonium salts, primary aliphatic amines like this compound react with nitrous acid to form an unstable diazonium compound. This intermediate decomposes to form a carbocation, which can lead to a mixture of products, including benzyl alcohol.[14]

B. Reactions at the Benzylic Position

-

Hydrogenolysis (Debenzylation) : The benzyl group can be cleaved from the nitrogen atom by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst).[1] This "debenzylation" is a crucial step in its use as a protecting group or as a masked ammonia equivalent in multi-step syntheses.[1]

-

Oxidation : Oxidation of this compound can yield various products. For example, oxidation with cetyltrimethylammonium permanganate (B83412) (CTAP) produces the corresponding aldimine.[15] Biological degradation by monoamine oxidase B results in benzaldehyde.[1]

C. Reactions on the Aromatic Ring

The -CH₂NH₂ group is an activating, ortho-para directing group for electrophilic aromatic substitution. However, under strongly acidic conditions (as in nitration), the amino group is protonated to -CH₂NH₃⁺, which is a deactivating, meta-directing group.

-

Nitration : The nitration of this compound with nitric acid yields a mixture of ortho-, meta-, and para-nitrothis compound, with the meta isomer being the predominant product (49%), alongside 43% para and 8% ortho.[16]

III. Key Experimental Protocols

Detailed methodologies for common reactions involving this compound are essential for reproducible research.

Protocol 1: Synthesis of this compound via Reductive Amination of Benzaldehyde

This method, a variation of the Leuckart reaction, is a common industrial and laboratory route.[1]

-

Reagents : Benzaldehyde, ammonia (or an ammonia source like ammonium (B1175870) formate), a reducing agent (e.g., Raney nickel, sodium borohydride), and a suitable solvent (e.g., methanol (B129727), THF).

-

Apparatus : Round-bottom flask, magnetic stirrer, reflux condenser, addition funnel.

-

Procedure (using NaBH₄) :

-

Dissolve benzaldehyde (1 equivalent) and a slight excess of an ammonia source in methanol in the reaction flask.

-

Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

-

Cool the flask in an ice bath.

-

Slowly add sodium borohydride (B1222165) (NaBH₄) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).

-

Perform an aqueous workup to quench excess reducing agent and remove inorganic salts.

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude this compound by distillation.

-

Caption: Workflow for this compound synthesis via reductive amination.

Protocol 2: Synthesis of N-Benzylacetamide (Acylation)

This protocol demonstrates the nucleophilic character of the amino group.[1][10]

-

Reagents : this compound, acetyl chloride, a base (e.g., pyridine (B92270) or aqueous NaOH), and a solvent (e.g., dichloromethane (B109758) or water).

-

Apparatus : Beaker or flask, magnetic stirrer, ice bath, separatory funnel.

-

Procedure (Schotten-Baumann conditions) :

-

Dissolve this compound (1 equivalent) in 10% aqueous NaOH solution in a flask and cool in an ice bath.

-

Add acetyl chloride (1.1 equivalents) dropwise with vigorous stirring, keeping the temperature below 10 °C.

-

A white precipitate of N-benzylacetamide will form.

-

Continue stirring for 10-15 minutes after addition is complete.

-

Filter the solid product using suction filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure N-benzylacetamide.

-

IV. Applications in Research and Drug Development

This compound's structural motifs are present in a wide array of bioactive molecules and pharmaceuticals.

-

Pharmaceutical Intermediate : It is a key building block for numerous drugs, including the anticonvulsant lacosamide, the antibiotic moxifloxacin, and the beta-blocker nebivolol.[1] this compound derivatives have also been investigated for their potential as anti-emetic, anti-cancer, and anti-tubercular agents.[1][17][18]

-

Protecting Group Chemistry : The benzyl group is widely used to protect amines in multi-step organic synthesis. The protection is achieved via N-alkylation, and the group can be selectively removed under mild hydrogenolysis conditions, which do not affect many other functional groups.[1]

-

"Masked Ammonia" Synthon : In reactions where direct use of ammonia is problematic (e.g., due to poor solubility or over-alkylation), this compound serves as an effective ammonia equivalent. After N-alkylation with a desired substrate, the benzyl group is removed, revealing a primary or secondary amine.[1]

Caption: this compound as a masked ammonia equivalent workflow.

-

Drug Discovery : this compound and its related benzamidine (B55565) structures are considered privileged scaffolds that can bind to the S1 pocket of trypsin-like serine proteases, making them valuable starting points for the design of enzyme inhibitors.[19] Chiral benzylamines are critical components in many modern pharmaceuticals, driving the development of stereoselective synthetic methods.[20]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. alignchemical.com [alignchemical.com]

- 3. quora.com [quora.com]

- 4. This compound | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. Benzylamin – Wikipedia [de.wikipedia.org]

- 8. Benzylamin | 100-46-9 [m.chemicalbook.com]

- 9. Synthesis of this compound and Derivatives [designer-drug.com]

- 10. This compound - Sciencemadness Wiki [sciencemadness.org]

- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 12. quora.com [quora.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. This compound reacts with nitrous acid to form mainly (A) phenol (B) benzyl.. [askfilo.com]

- 15. ias.ac.in [ias.ac.in]

- 16. This compound: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 17. This compound and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 19. Discovery and Design of First this compound-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Dawn of a Versatile Building Block: Early Research and Discovery of Benzylamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamine (B48309), a seemingly simple aromatic amine, holds a significant position in the landscape of organic chemistry and drug development. Its journey from an accidental discovery to a ubiquitous building block in pharmaceuticals, agrochemicals, and material science is a testament to the foundational explorations of 19th and early 20th-century chemists. This technical guide delves into the seminal research that first brought this compound to light, providing a detailed look at the early synthetic methodologies, the quantitative data that characterized these initial preparations, and the logical workflows that underpinned its discovery. For the modern researcher, this historical perspective offers not only a deeper appreciation for this versatile molecule but also valuable insights into the evolution of synthetic organic chemistry.

The Accidental Synthesis: The Leuckart Reaction

The first synthesis of this compound is credited to the German chemist Rudolf Leuckart in 1885, arising from an unexpected outcome of his investigation into the reaction between benzaldehyde (B42025) and formamide (B127407). This serendipitous discovery marked the inception of what is now known as the Leuckart reaction, a cornerstone of reductive amination.

Experimental Protocol: Leuckart's Synthesis of this compound (Reconstructed from early accounts)

Objective: To synthesize this compound from benzaldehyde and formamide.

Materials:

-

Benzaldehyde

-

Formamide

Procedure:

-

A mixture of benzaldehyde and an excess of formamide is heated in a flask fitted with a reflux condenser.

-

The reaction mixture is maintained at a high temperature, typically between 160-185°C, for several hours.

-

During the heating process, the formation of N-formylthis compound occurs as an intermediate.

-

Upon completion of the initial reaction, the mixture is cooled.

-

The intermediate N-formylthis compound is then subjected to hydrolysis, typically by heating with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide), to cleave the formyl group.

-

The resulting this compound is then isolated from the reaction mixture. This is often achieved by neutralization followed by extraction with an organic solvent and subsequent distillation for purification.

Signaling Pathway: The Leuckart Reaction

Caption: The Leuckart reaction mechanism for the synthesis of this compound.

A More Controlled Approach: The Gabriel Synthesis

In 1887, Siegmund Gabriel introduced a method for the synthesis of primary amines that offered a significant improvement in purity over existing methods. The Gabriel synthesis utilizes phthalimide (B116566) as a protected source of ammonia, preventing the over-alkylation that often plagues the reaction of alkyl halides with ammonia. This method was successfully applied to the synthesis of this compound.

Experimental Protocol: Gabriel Synthesis of this compound (Adapted from "Organic Syntheses")[1][2]

Objective: To synthesize this compound from potassium phthalimide and benzyl (B1604629) chloride.

Materials:

-

Potassium phthalimide

-

Benzyl chloride

-

Hydrazine hydrate (B1144303) (85%)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide (B78521) solution (40%)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure: Part A: N-Benzylphthalimide Synthesis

-

In a round-bottomed flask, a mixture of potassium phthalimide and benzyl chloride is heated under reflux for 2-3 hours.

-

The reaction mixture is then cooled, and the solid product is washed with water to remove potassium chloride.

-

The crude N-benzylphthalimide is collected by filtration and can be recrystallized from ethanol (B145695) to yield a pure product. A typical yield for this step is between 72-79%.[1]

Part B: Hydrazinolysis of N-Benzylphthalimide

-

N-benzylphthalimide is suspended in methanol in a round-bottomed flask fitted with a reflux condenser.

-

Hydrazine hydrate is added to the suspension.

-

The mixture is heated under reflux for 1-2 hours, during which a voluminous precipitate of phthalhydrazide (B32825) forms.

-

After cooling, concentrated hydrochloric acid is added to the mixture to dissolve the precipitate and form the hydrochloride salt of this compound.

-

The precipitated phthalhydrazide is removed by filtration.

-

The filtrate is concentrated by distillation to remove most of the methanol.

-

The remaining aqueous solution is made strongly alkaline with a 40% sodium hydroxide solution, which liberates the free this compound.

-

The this compound is then extracted with diethyl ether.

-

The ether extracts are dried over anhydrous sodium sulfate.

-

The ether is removed by distillation, and the residual this compound is purified by distillation. The fraction boiling between 183-186°C is collected. The yield of pure this compound is typically 60-70%.[1]

Experimental Workflow: Gabriel Synthesis of this compound

References

The Expanding Therapeutic Landscape of Benzylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzylamine (B48309) and its derivatives represent a versatile class of compounds with a broad spectrum of applications in medicinal chemistry and drug development. Their structural simplicity, coupled with the ability to readily introduce diverse functional groups, has made them attractive scaffolds for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, potential applications, and mechanisms of action of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several established methods, each with its own advantages. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Reductive Amination

Reductive amination is a widely used and versatile one-pot reaction for the synthesis of substituted benzylamines.[1] This method involves the reaction of a benzaldehyde (B42025) derivative with an amine to form an imine intermediate, which is then reduced in situ to the corresponding this compound.

Experimental Protocol: Synthesis of a Substituted this compound via Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in a suitable solvent such as methanol (B129727) or ethanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5-2.0 eq.), portion-wise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary benzylamines, which effectively avoids the over-alkylation often observed in direct alkylation methods. The method involves the N-alkylation of potassium phthalimide (B116566) with a benzyl (B1604629) halide, followed by the liberation of the primary amine.

Experimental Protocol: Synthesis of a Primary this compound via Gabriel Synthesis

-

N-Alkylation: In a round-bottom flask, suspend potassium phthalimide (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF). Add the substituted benzyl halide (1.0 eq.) and heat the mixture at 60-80 °C for 2-4 hours.

-

Isolation of Phthalimide Intermediate: After cooling to room temperature, pour the reaction mixture into water to precipitate the N-benzylphthalimide derivative. Filter the solid, wash with water, and dry.

-

Hydrolysis: To the N-benzylphthalimide derivative, add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH), or a solution of hydrazine (B178648) hydrate (B1144303) in ethanol.

-

Reaction Completion: Reflux the mixture for 4-8 hours.

-

Work-up and Purification: After cooling, the phthalic acid or phthalhydrazide (B32825) byproduct will precipitate and can be removed by filtration. The filtrate containing the this compound salt is then basified to liberate the free amine, which can be extracted with an organic solvent and purified by distillation or column chromatography.

Direct Alkylation

Direct alkylation involves the reaction of a benzyl halide with an amine. While conceptually simple, this method can lead to a mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the product amines. Using a large excess of the amine starting material can favor the formation of the mono-alkylated product.

Experimental Protocol: Synthesis of a Secondary this compound via Direct Alkylation

-

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the primary amine (3.0 eq. or more) in a suitable solvent like acetonitrile (B52724) or ethanol.

-

Addition of Alkylating Agent: Add the substituted benzyl bromide or chloride (1.0 eq.) to the solution.

-

Reaction: Heat the reaction mixture at an appropriate temperature (e.g., reflux) and monitor its progress by TLC.

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a mixture of water and an organic solvent.

-

Purification: Wash the organic layer with a basic aqueous solution (e.g., NaHCO₃) to remove any unreacted starting amine and the hydrohalide salt of the product. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.

Potential Applications of this compound Derivatives

The structural diversity of this compound derivatives has led to their investigation in a wide range of therapeutic areas.

Antibacterial Agents

Several this compound derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action can vary, with some disrupting the bacterial cell membrane. For instance, certain coumarin (B35378) derivatives containing a this compound moiety have been shown to increase the permeability of the bacterial membrane, leading to cell death.[2]

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine derivatives | Pseudomonas aeruginosa | 0.002 - 0.016 | [3] |

| Staphylococcus epidermidis | 0.002 - 0.016 | [3] | |

| N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamines | Escherichia coli | 3.9 | [4] |

| Staphylococcus aureus | 3.9 | [4] | |

| Methicillin-resistant S. aureus (MRSA) | 7.8 | [4] | |

| Staphylococcus epidermidis | 3.9 | [4] | |

| Salmonella typhimurium | 15.6 | [4] | |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus aureus | 32 | [5] |

| Staphylococcus epidermidis | 32 | [5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Agents

This compound derivatives have also shown promise as antifungal agents. A key mechanism of action for some of these compounds is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane. Specifically, they can inhibit the enzyme squalene (B77637) epoxidase.

| Compound Class | Fungal Strain | EC₅₀ (µg/mL) | Reference |

| 2-(2-benzylaminophenyl)-thiazole-4-carboxylic acid derivatives | Sclerotinia sclerotiorum | 0.35 | [6] |

| Rhizoctonia solani | 2.28 | [6] | |

| Benzamide derivatives containing a triazole moiety | Alternaria alternata | 1.77 | [7] |

| Alternaria solani | 1.90 - 7.07 | [7] |

Experimental Protocol: Antifungal Susceptibility Testing

Similar to antibacterial testing, broth microdilution methods are commonly used to determine the antifungal activity of novel compounds.

-

Inoculum Preparation: Prepare a standardized fungal spore or yeast cell suspension.

-

Drug Dilution: Perform serial dilutions of the this compound derivative in a 96-well plate with a suitable broth medium (e.g., RPMI-1640).

-

Inoculation and Incubation: Inoculate the wells with the fungal suspension and incubate at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the fungal species.

-

Endpoint Reading: Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the control.

Anticancer Agents

The potential of this compound derivatives as anticancer agents is an active area of research. Some derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For example, 2-acetyl-benzylamine has demonstrated significant cytotoxic properties against leukemia cells, with evidence suggesting it inhibits the JAK2/STAT3 signaling pathway.

| Compound | Cancer Cell Line | IC₅₀ (mM) | Reference |

| 2-acetyl-benzylamine | MOLM-14 (Leukemia) | 0.40 | [1] |

| NB-4 (Leukemia) | 0.39 | [1] |

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Monoamine Oxidase (MAO) Inhibitors

Certain this compound derivatives act as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. MAO inhibitors have therapeutic applications in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

| Compound Class | Enzyme | Kᵢ (µM) | Inhibition Type | Reference |

| Isatin-based benzyloxybenzene derivatives | MAO-B | 0.055 - 0.069 | Competitive | [8] |

| This compound-sulfonamide derivatives | MAO-B | 0.036 - 0.055 | Competitive | [9] |

| Fluorobenzyloxy chalcone (B49325) derivatives | MAO-B | 0.0021 - 0.015 | Competitive | [10] |

Experimental Protocol: MAO Inhibition Assay

The activity of MAO and the inhibitory potential of compounds can be determined using a fluorometric or spectrophotometric assay.

-

Enzyme and Inhibitor Incubation: Pre-incubate the MAO enzyme (MAO-A or MAO-B) with various concentrations of the this compound derivative in a 96-well plate.

-

Substrate Addition: Initiate the enzymatic reaction by adding a suitable substrate (e.g., kynuramine (B1673886) for MAO-A, this compound for MAO-B).

-

Reaction and Detection: The enzymatic reaction produces hydrogen peroxide, which can be detected using a probe that generates a fluorescent or colored product in the presence of horseradish peroxidase.

-

Measurement: Measure the fluorescence or absorbance over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each inhibitor concentration. The IC₅₀ and Kᵢ values can be calculated from this data.

Other Potential Applications

The therapeutic potential of this compound derivatives extends to other areas, including:

-

Anti-inflammatory Agents: Some derivatives have shown the ability to modulate inflammatory pathways, such as the NF-κB signaling cascade.

-

Central Nervous System (CNS) Disorders: The ability of some this compound derivatives to cross the blood-brain barrier and interact with CNS targets makes them potential candidates for treating neurological and psychiatric conditions.

-

Catecholamine Uptake Inhibition: Certain this compound analogues have been found to inhibit the reuptake of norepinephrine (B1679862) and dopamine, suggesting potential applications in conditions where these neurotransmitters are implicated.[11]

Conclusion

This compound derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic accessibility and the vast chemical space that can be explored through structural modifications make them a highly attractive scaffold for medicinal chemists. The diverse biological activities, ranging from antimicrobial and anticancer to CNS-active, underscore the broad potential of this class of compounds. Further research into their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and more effective drugs for a variety of diseases. This guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical space.

References

- 1. journals.asm.org [journals.asm.org]

- 2. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 3. biopioneer.com.tw [biopioneer.com.tw]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Physicochemical Properties of Benzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylamine (B48309) (C₆H₅CH₂NH₂), a primary arylamine, serves as a versatile building block in organic synthesis and is a key intermediate in the production of numerous pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in drug design and formulation where properties such as solubility, pKa, and lipophilicity are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of relevant chemical and biological pathways.

Quantitative Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉N | [1] |

| Molecular Weight | 107.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Strong, ammonia-like | [1] |

| Density | 0.981 g/mL at 25 °C | [2][3][4] |

| Melting Point | 10 °C | [2][3][4][5][6] |

| Boiling Point | 184-185 °C | [2][3][4][5][6] |

| Refractive Index (n20/D) | 1.543 | [2][3][4][5] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Reference(s) |

| Solubility in Water | Miscible | [5][6][7] |

| Solubility in Organic Solvents | Miscible in ethanol, diethyl ether, acetone, benzene, chloroform | [5][6] |

| pKa (Acidity of conjugate acid) | 9.34 | [5][6][8][9] |

| logP (Octanol-Water Partition Coefficient) | 1.09 | [7][8] |

Table 3: Safety-Related Properties of this compound

| Property | Value | Reference(s) |

| Flash Point | 65 °C (closed cup) | [10][11] |

| Autoignition Temperature | 405 °C | [8][11] |

| Vapor Pressure | 1.2 hPa at 20 °C | [4][10][12][13][14] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties of liquid compounds such as this compound.

Determination of Melting Point

The melting point of this compound, which is a liquid at room temperature, can be determined by the capillary method using a melting point apparatus upon cooling the sample.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small amount of liquid this compound is introduced into a capillary tube, which is then sealed.

-

The capillary tube is placed in a cooling block of a melting point apparatus.

-

The sample is cooled at a controlled rate.

-

The temperature at which the first crystals appear is recorded as the onset of freezing.

-

The temperature at which the entire sample solidifies is recorded as the freezing point, which is equivalent to the melting point. For a pure compound, the melting range should be narrow.

-

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Thiele tube or other boiling point apparatus, thermometer, small test tube, capillary tube.

-

Procedure:

-

A small volume of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Determination of Density

The density of a liquid is its mass per unit volume.

-

Apparatus: Pycnometer or hydrometer, analytical balance, and a temperature-controlled water bath.

-

Procedure (using a pycnometer):

-

The empty pycnometer is weighed.

-

The pycnometer is filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is reweighed.

-

The pycnometer is dried, and the process is repeated with this compound.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer (determined from the mass and known density of water at that temperature).

-

Determination of Solubility in Water

A qualitative assessment of miscibility can be made by simple observation. For quantitative determination, various methods can be employed.

-